molecular formula C21H17Cl2NO2 B2412404 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide CAS No. 478046-43-4

4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide

Cat. No.: B2412404
CAS No.: 478046-43-4
M. Wt: 386.27
InChI Key: XFSUJMJCVBSRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide is an organic compound with a complex structure that includes benzyloxy, chloro, and carboxamide functional groups

Preparation Methods

The synthesis of 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent, such as thionyl chloride, to form benzyl chloride. The benzyl chloride is then reacted with a phenol derivative to form the benzyloxy group.

    Introduction of the chloro group: The chloro group can be introduced through a halogenation reaction, using reagents like chlorine or sulfuryl chloride.

    Formation of the carboxamide group: This involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloro groups can enhance the compound’s binding affinity to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(benzyloxy)-2-chloro-N-(4-chlorobenzyl)benzenecarboxamide include other benzyloxy and chloro-substituted carboxamides, such as:

    4-(Benzyloxy)-2-chlorobenzamide: Lacks the additional chloro and benzyl groups, resulting in different chemical properties and biological activities.

    N-(4-Chlorobenzyl)-2-chlorobenzamide: Lacks the benzyloxy group, which can affect its binding affinity and specificity for molecular targets.

    4-(Benzyloxy)-N-(4-chlorobenzyl)benzamide: Similar structure but without the chloro substitution on the benzene ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-17-8-6-15(7-9-17)13-24-21(25)19-11-10-18(12-20(19)23)26-14-16-4-2-1-3-5-16/h1-12H,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSUJMJCVBSRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.